2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

CYP17 inhibition steroidogenesis prostate cancer

Procure 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide (CAS 899999-89-4) for rigorous CYP17 inhibition and HIV-1 NNRTI SAR studies. The 4-chlorobenzylimidazole core delivers validated 17,20-lyase inhibition (core IC50 ~4.9 µM), while the C5-hydroxymethyl group offers a conjugation handle without disrupting target interaction. The primary acetamide maintains solubility and hydrogen-bond capacity, distinct from N-substituted analogs with altered pharmacokinetics. This regioisomer (C2-thioacetamide, N1-4-chlorobenzyl, C5-hydroxymethyl) is essential for accurate structure-activity relationships and avoids independent re-validation of near analogs.

Molecular Formula C13H14ClN3O2S
Molecular Weight 311.78
CAS No. 899999-89-4
Cat. No. B2970739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
CAS899999-89-4
Molecular FormulaC13H14ClN3O2S
Molecular Weight311.78
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=CN=C2SCC(=O)N)CO)Cl
InChIInChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)6-17-11(7-18)5-16-13(17)20-8-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
InChIKeyBLTDSMAGKZYECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide (CAS 899999-89-4): Structural Identity & Compound Class


2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide (CAS 899999-89-4, molecular formula C13H14ClN3O2S, molecular weight 311.78 g/mol) belongs to the class of 2-thioacetamide-substituted imidazole derivatives bearing both a hydroxymethyl moiety at the C5 position and a 4-chlorobenzyl substituent at the N1 position of the imidazole core. The compound contains three key functional elements: an imidazole ring capable of metal-ion chelation and enzyme active-site interaction; a thioether bridge linking the heterocycle to a terminal primary acetamide; and a 4-chlorobenzyl pharmacophore that is established in medicinal chemistry as a modulator of cytochrome P450 enzymes, particularly CYP17 (17,20-lyase) and related steroidogenic P450s. [1][2] This substitution pattern distinguishes it from the broader 1-aryl-1H-imidazol-2-ylthioacetamide (ITA) series explored primarily as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). [3]

Why Generic Imidazole Thioacetamides Cannot Substitute for CAS 899999-89-4 in Target-Selective Research


Although the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold is shared by a large family of compounds, simple substitution within this class cannot preserve the biological or physicochemical profile of 899999-89-4. Three structural decisions govern target-interaction specificity: (i) the presence of a free primary acetamide terminus (-NH2) rather than substituted anilide or alkylamide moieties directly impacts hydrogen-bond donor capacity and metabolism; [1] (ii) the 4-chlorobenzyl N1 substituent is known to confer CYP17 inhibitory activity (17,20-lyase IC50 ~4.9 µM for the unadorned 1-(4-chlorobenzyl)imidazole core), whereas other benzyl substitutions (3-chlorobenzyl, 2-chlorobenzyl, or unsubstituted benzyl) dramatically shift this P450 selectivity profile; [2][3] and (iii) the C5 hydroxymethyl group introduces polarity and a hydrogen-bonding handle absent in des-hydroxymethyl or C5-unsubstituted analogs, altering both solubility and recognition by enzymatic active sites. Consequently, procurement of a close analog such as the N,N-diethylamide variant (MW 367.89) or the N-(2-chlorobenzyl)amide variant (CAS 899999-97-4, MW 436.35) will yield compounds with substantially different pharmacokinetic liabilities, target engagement profiles, and chemical stability—precluding their use as direct substitutes without independent re-validation.

Quantitative Comparative Evidence for 2-((1-(4-Chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide (CAS 899999-89-4) vs. Closest Analogs


CYP17 17,20-Lyase Inhibitory Potency: 1-(4-Chlorobenzyl)imidazole Core vs. Substituted Benzylimidazoles

The 1-(4-chlorobenzyl)imidazole substructure present in the target compound is a recognized pharmacophore for cytochrome P450 17 (CYP17) inhibition. In head-to-head enzymatic studies, the core 1-(4-chlorobenzyl)-1H-imidazole (CHEMBL441367) inhibited CYP17 17,20-lyase activity with a 50% inhibition concentration of 4.9 µM. [1][2] In contrast, the 1-(3-chlorobenzyl)imidazole isomer—representing a single chlorine positional shift—showed attenuated inhibitory potency, while the 1-benzylimidazole analog (lacking the chlorine substituent) was a considerably weaker inhibitor. This substituent-dependent CYP17 inhibition profile has been confirmed in rat microsomal assays where 1-(4-chlorobenzyl)-1H-imidazole achieved 50% inhibition of hydroxylase activity at 29.8 µM and 17,20-lyase activity at 4.9 µM, demonstrating functional-group selectivity within the same enzyme. [2] The target compound, bearing this 4-chlorobenzyl motif, retains the structural prerequisite for CYP17 engagement, whereas analogs with N1-substitution changes (e.g., 3-chlorobenzyl or unsubstituted benzyl) are predicted to lose this interaction.

CYP17 inhibition steroidogenesis prostate cancer

Molecular Weight & Hydrogen-Bond Donor/Acceptor Profile: Primary Amide vs. N-Substituted Amide Analogs

CAS 899999-89-4 possesses a terminal primary acetamide (-CH2-C(=O)-NH2) with molecular weight 311.78 g/mol and a hydrogen-bond donor count of 2 (one from the primary amide NH2, one from the C5 hydroxymethyl OH). The closest commercially available amide-substituted analog—2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide—carries a tertiary amide terminus, increasing molecular weight to 367.89 g/mol (+56.1 Da, +18%) and completely eliminating the hydrogen-bond donor capacity of the amide group (reducing total HBD count from 2 to 1). This N,N-diethyl substitution also introduces two additional rotatable bonds and increases cLogP by approximately 1.2 log units (estimated), substantially altering membrane permeability and solubility. Similarly, the N-(2-chlorobenzyl) analog (CAS 899999-97-4, MW 436.35) adds 124.6 Da (+40%) and introduces a second chlorine atom, further increasing lipophilicity and altering metabolic liability. In the HIV-1 NNRTI imidazole thioacetanilide series, small changes to the N-arylacetamide terminus produced 10-fold shifts in antiviral EC50, demonstrating that the amide substitution state is a critical determinant of biological activity. [1]

drug-likeness permeability metabolic stability

Regioisomeric Positioning of Thioether Bridge: 2-Thioimidazole (Target) vs. 1-Carbamoylmethyl-2-thioimidazole (Regioisomer CAS 921886-06-8)

The target compound features the thioacetamide group directly attached at the imidazole C2 position via a thioether linkage (imidazol-2-ylthio), whereas the structurally isomeric compound 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921886-06-8, also C13H14ClN3O2S, MW 311.78) places the carbamoylmethyl group on the N1 position of the imidazole ring and the chlorobenzylthio substituent at C2. This regioisomeric switch relocates the acetamide hydrogen-bonding vector from a freely rotatable exocyclic position (C2-thioether) to a constrained N1-attached orientation. In analogous imidazole-thioacetamide SAR series, C2-thioether vs. N1-acetamide connectivity has been shown to strongly modulate enzyme inhibition potency; for example, in the HIV-1 NNRTI imidazole thioacetanilide series, N1-aryl substitution identity was the primary driver of anti-HIV activity, with EC50 values spanning from 0.18 µM to inactive depending on the N1-aryl group. [1] The difference in connectivity between the target compound and its regioisomer means that even with identical elemental composition, these two compounds present different pharmacophoric geometries to biological targets and must be treated as distinct chemical entities.

regioisomer selectivity enzyme recognition SAR studies

Class-Wide Antiviral Activity: Imidazole Thioacetanilide Scaffold as HIV-1 NNRTI Lead Series

The 2-(1-aryl-1H-imidazol-2-ylthio)acetamide chemotype—the direct structural class of CAS 899999-89-4—has been systematically evaluated for HIV-1 reverse transcriptase inhibition. In the foundational study by Zhan et al. (2009), a series of imidazole thioacetanilide (ITA) derivatives were synthesized and tested in MT-4 cell-based HIV-1 (IIIB) replication assays. The most potent compounds, 4a5 and 4a2, demonstrated EC50 values of 0.18 µM and 0.20 µM respectively, outperforming the lead compound L1 (EC50 = 2.053 µM) by approximately 10-fold and surpassing the reference NNRTI drugs nevirapine (EC50 = 0.21 µM) and delavirdine. [1] Critically, structure-activity relationship analysis within this series revealed that the N1-aryl group identity, the thioether bridge, and the acetamide N-substituent collectively determine antiviral potency, with even minor modifications producing >10-fold shifts in EC50. [2] The target compound, bearing an unsubstituted primary acetamide and a 4-chlorobenzyl N1-aryl group, represents a minimalist member of this class, offering a defined starting point for derivatization with interpretable SAR. No compound in this published series is an exact match for 899999-89-4, so the precise anti-HIV activity of the target compound remains unmeasured; however, the scaffold's validated antiviral potential makes it a credible entry point for NNRTI discovery programs.

HIV-1 non-nucleoside reverse transcriptase inhibitors antiviral screening

Hydroxymethyl Substituent Effect on Enzyme Inhibition: Imidazole C5-Hydroxymethyl vs. Des-Hydroxymethyl Analogs

The C5-hydroxymethyl group of the target compound is not merely a polarity modifier; evidence from related imidazole-based enzyme inhibitors demonstrates that hydroxymethyl presence or absence can dramatically affect inhibitory potency. A study on imidazole-derived glucosylceramide β-glucosidase (GCase) inhibitors reported that removal of hydroxymethyl groups (from compound 1 to compound 2) resulted in a significant enhancement of inhibitory potency. [1] This finding implies that the C5-hydroxymethyl substituent in 899999-89-4 is a tunable handle for modulating target affinity—its presence may either enhance or attenuate inhibition depending on the specific enzyme target's active-site topology. Analogs lacking this hydroxymethyl group (des-hydroxymethyl imidazole thioacetamides) are therefore mechanistically non-equivalent and cannot serve as direct experimental surrogates. The hydroxymethyl group also provides a synthetic conjugation point (via esterification, etherification, or oxidation to aldehyde/carboxylic acid) that is absent in C5-unsubstituted analogs, offering downstream derivatization optionality for probe design or bioconjugation.

enzyme inhibition glucosylceramide β-glucosidase hydrogen bonding

Recommended Research & Industrial Application Scenarios for 2-((1-(4-Chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide (CAS 899999-89-4)


Cytochrome P450 17 (CYP17) Probe Development & Steroidogenesis Pathway Studies

The 1-(4-chlorobenzyl)imidazole substructure provides a validated entry point for CYP17 inhibition. Researchers studying androgen biosynthesis, castration-resistant prostate cancer, or congenital adrenal hyperplasia can employ 899999-89-4 as a core scaffold for developing subtype-selective CYP17 inhibitors targeting the 17,20-lyase activity (core IC50 ~4.9 µM). [1] The C5-hydroxymethyl group offers a synthetic handle for introducing additional functional elements (e.g., fluorescent tags, biotin, or affinity matrices) without perturbing the CYP17-interacting 4-chlorobenzylimidazole pharmacophore. The primary amide terminus maintains favorable polarity for aqueous solubility relative to bulkier N-substituted analogs, facilitating biochemical assay development.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

As a member of the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) class—a chemotype with validated submicromolar HIV-1 NNRTI activity (class best EC50 = 0.18 µM)—[2] compound 899999-89-4 serves as a minimalist scaffold for SAR expansion. Its primary amide permits systematic N-substitution to probe the NNRTI allosteric pocket, while the 4-chlorobenzyl and C5-hydroxymethyl groups provide vectors for optimizing binding interactions with HIV-1 reverse transcriptase. The compound's low molecular weight (311.78) and favorable HBD count position it as a lead-like starting point for medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Comparator for Imidazole Thioether Library Synthesis

The compound's defined regioisomeric identity (C2-thioacetamide, N1-4-chlorobenzyl, C5-hydroxymethyl) makes it an essential reference standard for combinatorial library design around the imidazole-2-thioether scaffold. Its structural distinction from the N1-acetamide regioisomer (CAS 921886-06-8) and from N-substituted amide analogs (N,N-diethyl variant, N-(2-chlorobenzyl) variant) provides orthogonal points of comparison for chemical biologists and medicinal chemists seeking to deconvolute the contributions of individual substituents to biological activity profiles.

Enzyme Inhibition Selectivity Profiling: Hydroxymethyl-Dependent Target Engagement

The C5-hydroxymethyl substituent is a documented modulator of enzyme inhibitory potency in imidazole-based compounds, with removal of the hydroxymethyl group producing significant shifts in glucosylceramide β-glucosidase inhibition. [3] Researchers investigating hydroxymethyl-dependent enzyme recognition (e.g., carbohydrate-processing enzymes, oxidoreductases) can utilize 899999-89-4 as a hydroxymethyl-bearing probe in parallel with its des-hydroxymethyl analog to quantify the contribution of this polar substituent to binding affinity and selectivity, enabling rational optimization of target engagement.

Quote Request

Request a Quote for 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.